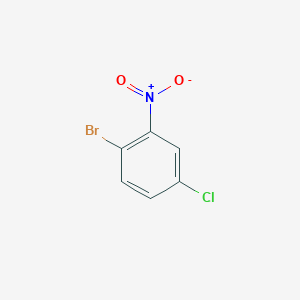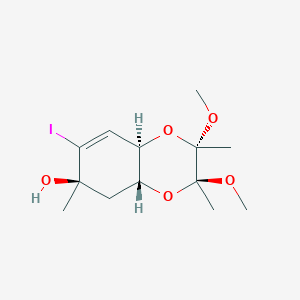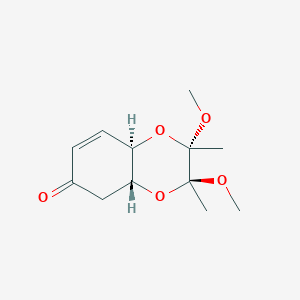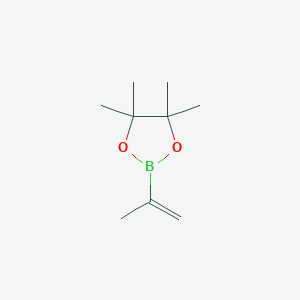
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
描述
Synthesis Analysis
The synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane has been explored through different methodologies, including the rhodium-catalyzed hydroboration of allyl phenyl sulfone and via continuous flow processes for large-scale production. Coombs et al. (2006) described the preparation and characterization of a related compound using rhodium-catalyzed hydroboration, providing insights into the synthesis mechanism and the molecular structure through X-ray diffraction studies (Coombs et al., 2006). Similarly, Fandrick et al. (2012) detailed a scalable process for the preparation of a derivative of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, highlighting the efficiency of continuous flow synthesis for the production of key reagents in organic synthesis (Fandrick et al., 2012).
Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its derivatives has been extensively studied, revealing details about the crystalline structure and molecular conformation. The structure is characterized by single crystal X-ray diffraction, demonstrating the spatial arrangement of atoms and the presence of significant intramolecular or intermolecular interactions. Studies by Coombs et al. (2006) and others have provided valuable data on the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior (Coombs et al., 2006).
科学研究应用
Synthesis of Biologically Active Derivatives : This compound shows high synthetic potential for creating biologically active derivatives, such as the retinoid agonist disila-bexarotene. This was discussed in the study titled "Development of a New Building Block for the Synthesis of Silicon-Based Drugs and Odorants: Alternative Synthesis of the Retinoid Agonist Disila-bexarotene" by Büttner, Nätscher, Burschka, and Tacke (2007) in Organometallics (Büttner et al., 2007).
Allylating Reagent : It serves as an allylating reagent for preparing homoallylic alcohols and amines, as described by Ramachandran and Gagare (2010) (Ramachandran & Gagare, 2010).
Production of Propargylation Reagent : The synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, related to this compound, was efficiently scaled up to produce a key propargylation reagent, as discussed in the study "Preparative Synthesis via Continuous Flow of 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane: A General Propargylation Reagent" by Fandrick et al. (2012) in Organic Process Research & Development (Fandrick et al., 2012).
Bifunctional Building Block : The compound has been identified as a new bifunctional building block for combinatorial chemistry with applications in organic synthesis and catalysis. This was highlighted in the study "2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a new unexpected bifunctional building block for combinatorial chemistry" by Sopková-de Oliveira Santos et al. (2003) in Acta Crystallographica Section C (Sopková-de Oliveira Santos et al., 2003).
Solar Thermal Energy Storage : Borylated norbornadienes, closely related to this compound, are being explored as versatile building blocks for molecular solar thermal energy storage, as explored in the study "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions" by Schulte and Ihmels (2022) in the Beilstein Journal of Organic Chemistry (Schulte & Ihmels, 2022).
LCD Technology and Neurodegenerative Diseases : These boron-containing polyene systems show promise as intermediates for synthesizing conjugated polyene, which has applications in LCD technology and potential therapeutic applications in neurodegenerative diseases. This was mentioned in "Synthesis of Pinacolylboronate-Substituted Stilbenes and their application to the synthesis of boron capped polyenes" by Das et al. (2015) in the Journal of Organometallic Chemistry (Das et al., 2015).
安全和危害
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-en-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUYEJKNSMKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451202 | |
| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
126726-62-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



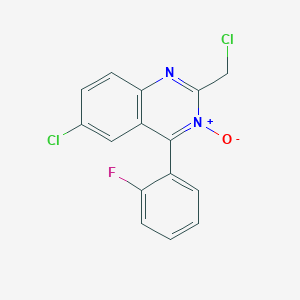
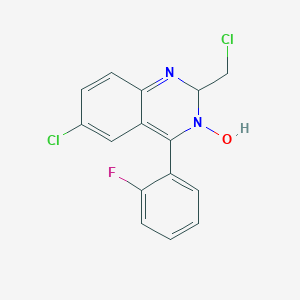
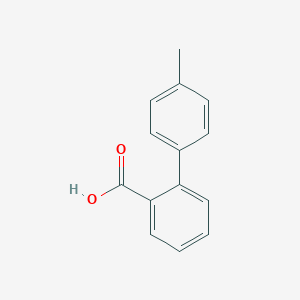
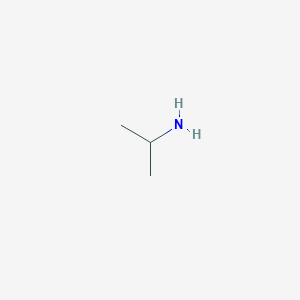
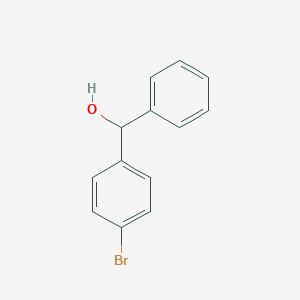
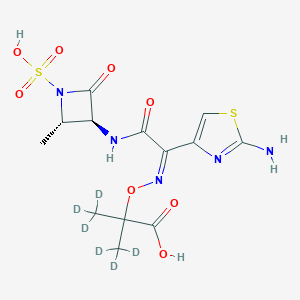
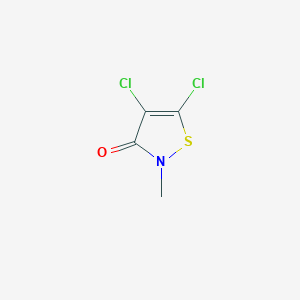
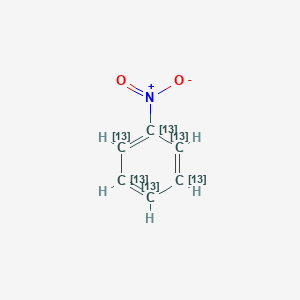
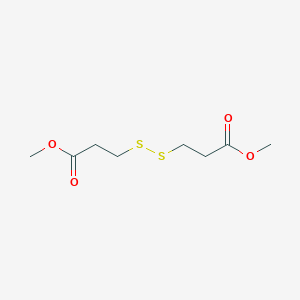
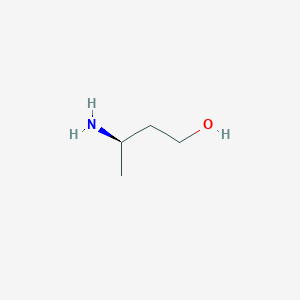
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
